1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS No.: 2097859-89-5
Cat. No.: VC4839295
Molecular Formula: C15H20N4O3S
Molecular Weight: 336.41
* For research use only. Not for human or veterinary use.
![1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole - 2097859-89-5](/images/structure/VC4839295.png)
Specification
CAS No. | 2097859-89-5 |
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Molecular Formula | C15H20N4O3S |
Molecular Weight | 336.41 |
IUPAC Name | 4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine |
Standard InChI | InChI=1S/C15H20N4O3S/c20-23(21,17-7-9-22-10-8-17)18-6-5-13(11-18)19-12-16-14-3-1-2-4-15(14)19/h1-4,12-13H,5-11H2 |
Standard InChI Key | WUSMQGXIFVGGON-UHFFFAOYSA-N |
SMILES | C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Structure and Nomenclature
1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole features a benzodiazole core (a fused bicyclic system of benzene and diazole) linked to a pyrrolidine ring at the 1-position. The pyrrolidine nitrogen is further functionalized with a morpholine-4-sulfonyl group. The molecular formula is C₁₅H₁₉N₅O₃S, with a calculated molecular weight of 357.41 g/mol . Key structural attributes include:
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Benzodiazole moiety: A planar aromatic system with two nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen bonding capabilities .
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Pyrrolidine ring: A five-membered saturated heterocycle introducing conformational flexibility and potential for stereochemical diversity .
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Morpholine-4-sulfonyl group: A sulfonamide-linked morpholine ring, enhancing solubility and enabling interactions with biological targets .
The IUPAC name follows systematic substitution rules, prioritizing the benzodiazole parent structure with the pyrrolidin-3-yl substituent and morpholine-4-sulfonyl group.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous methodologies from benzodiazole and sulfonamide chemistry provide a plausible route:
Step 1: Formation of 1H-1,3-Benzodiazole
Benzodiazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or nitriles under acidic conditions . For example, microwave-assisted reactions using 2-phenylacetyl isothiocyanate and amines yield substituted benzimidazoles in high yields (80–98%) .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 357.41 g/mol | Calculated |
Solubility | Moderate in polar aprotic solvents | |
LogP (Partition Coefficient) | ~2.1 (estimated) | |
Stability | Stable under inert conditions |
The sulfonamide group enhances aqueous solubility compared to non-sulfonylated analogs, while the benzodiazole core contributes to lipophilicity .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric replacement: The morpholine sulfonyl group can replace carboxylates to improve metabolic stability .
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Conformational restriction: The pyrrolidine ring limits rotational freedom, enhancing target selectivity .
Case Studies
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Compound 3e: A benzodiazole-sulfonamide analog reduced tumor growth by 60% in murine xenograft models .
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EVT-2619123: A piperazinone derivative demonstrated antidepressant effects in preclinical trials via σ-1 receptor agonism.
Future Perspectives
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Synthetic Optimization: Adopting microwave-assisted or flow chemistry techniques could reduce reaction times from hours to minutes .
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Target Identification: Proteomic studies using affinity chromatography could elucidate novel biological targets.
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Toxicological Profiling: In vitro CYP450 inhibition assays are needed to assess metabolic stability .
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